2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD02333451 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02333451 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Solvent Casting Method: This involves dissolving the compound in a suitable solvent and then casting it into a film or other desired form.
Semisolid Casting Method: This method involves casting the compound in a semisolid state, which can then be further processed.
Hot-Melt Extrusion: This technique involves melting the compound and then extruding it into the desired shape.
Solid Dispersion Extrusion: This method involves dispersing the compound in a solid matrix and then extruding it.
Industrial Production Methods
Industrial production of MFCD02333451 typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and the specific requirements of the end product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD02333451 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: MFCD02333451 can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD02333451 typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from the reactions of MFCD02333451 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
MFCD02333451 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: MFCD02333451 is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in industrial processes, such as the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of MFCD02333451 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Propiedades
Fórmula molecular |
C14H16N4O2 |
---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O2/c1-2-4-11-8-13(20)17-14(16-11)18-15-9-10-5-3-6-12(19)7-10/h3,5-9,19H,2,4H2,1H3,(H2,16,17,18,20)/b15-9+ |
Clave InChI |
KSYSMLSEHFKEOK-OQLLNIDSSA-N |
SMILES isomérico |
CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=CC=C2)O |
SMILES canónico |
CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.